6-Nitro-1,3-benzodioxol-5-amine
Overview
Description
Preparation Methods
The synthesis of 6-Nitro-1,3-benzodioxol-5-amine typically involves nitration and amination reactions. Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale production .
Chemical Reactions Analysis
6-Nitro-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1,3-benzodioxol-5-amine.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Nitro-1,3-benzodioxol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects, including anticancer properties, is ongoing.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 6-Nitro-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound’s effects are mediated through its interaction with cellular proteins and enzymes, leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
6-Nitro-1,3-benzodioxol-5-amine can be compared with other similar compounds, such as:
- 5-Amino-6-nitro-1,3-benzodioxole
- 6-Nitro-2H-1,3-benzodioxol-5-amine
- 2-Amino-4,5-methylenedioxy-1-nitrobenzene
These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and applications .
Properties
IUPAC Name |
6-nitro-1,3-benzodioxol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZJXBGDLONQGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345208 | |
Record name | 6-Nitro-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64993-07-3 | |
Record name | 6-Nitro-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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